molecular formula C7H16ClPS3 B8634658 tert-Butyl chloromethyl ethylphosphonotrithioate CAS No. 93630-20-7

tert-Butyl chloromethyl ethylphosphonotrithioate

Cat. No.: B8634658
CAS No.: 93630-20-7
M. Wt: 262.8 g/mol
InChI Key: IYFFLNJXFIGYQL-UHFFFAOYSA-N
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Description

Tert-Butyl chloromethyl ethylphosphonotrithioate is a useful research compound. Its molecular formula is C7H16ClPS3 and its molecular weight is 262.8 g/mol. The purity is usually 95%.
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Properties

CAS No.

93630-20-7

Molecular Formula

C7H16ClPS3

Molecular Weight

262.8 g/mol

IUPAC Name

tert-butylsulfanyl-(chloromethylsulfanyl)-ethyl-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C7H16ClPS3/c1-5-9(10,11-6-8)12-7(2,3)4/h5-6H2,1-4H3

InChI Key

IYFFLNJXFIGYQL-UHFFFAOYSA-N

Canonical SMILES

CCP(=S)(SCCl)SC(C)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 0.274 ml (0.347 g, 0.0046 mole) of carbon disulfide in 20 ml of ethanol was added 0.80 ml (0.80 g, 0.0091 mole) of morpholine. A white mixture resulted. The mixture was heated to reflux and a solution of 1.0 g (0.0038 mole) of S-t-butyl S-chloromethyl ethylphosphonotrithioate in 3 ml at ethanol was added. (The S-t-butyl S-chloromethyl ethylphosphonotrithioate was prepared according to the procedure of Example I, steps (a) and (b), from ethylthionophosphine sulfide, t-butyl mercaptan, triethylamine, and bromochloromethane.) The mixture was refluxed for 16 hours. After cooling, 20 ml of water was added and the mixture was twice extracted with ether. The ethereal solution was washed with 20 ml of water and 20 ml of brine, dried with magnesium sulfate, and evaporated to a viscous oil. Purification by a preparative, centrifugally accelerated, thin-layer (4 mm, silica gel) chromatograph, with 9:1 hexane-acetone as eluent, afforded 0.39 g (28% of theoretical yield) of the title compound, a clear, viscous oil. The structure was confirmed by nuclear magnetic resonance, infrared and mass spectroscopy.
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0.274 mL
Type
reactant
Reaction Step Three
Quantity
0.8 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
1 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
[Compound]
Name
( b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
ethylthionophosphine sulfide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
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reactant
Reaction Step Seven
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Reaction Step Eight

Synthesis routes and methods II

Procedure details

To a solution of 0.274 ml (0.347 g, 0.0046 mole) of carbon disulfide in 20 ml of ethanol was added 0.80 ml (0.80 g, 0.0091 mole) of morpholine. A white mixture resulted. The mixture was heated to reflux and a solution of 1.0 g (0.0038 mole) of S-t-butyl S-chloromethyl ethylphosphonotrithioate in 3 ml at ethanol was added. (The S-t-butyl S-chloromethyl ethylphosphonotrithioate was prepared according to the procedure of Example I, steps (a) and (b), from ethylthionophosphine sulfide, t-butyl mercaptan, triethylamine, and bromochloromethane.) The mixture was refluxed for 16 hours. After cooling, 20 ml of water was added and the mixture was twice extracted with ether. The ethereal solution was washed with 20 ml of water and 20 ml of brine, dried with magnesium sulfate, and evaporated to a viscous oil. Purification by a preparative, centrifugally accelerated, thin-layer (4 mm, silica gel) chromatograph, with 9:1 hexane-acetone as eluent, afforded 0.39 g (28% of theoretical yield) of the title compound, a clear, viscous oil. The structure was confirmed by nuclear magnetic resonance, infrared and mass spectroscopy.
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0.274 mL
Type
reactant
Reaction Step Three
Quantity
0.8 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
1 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
[Compound]
Name
( b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
ethylthionophosphine sulfide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

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